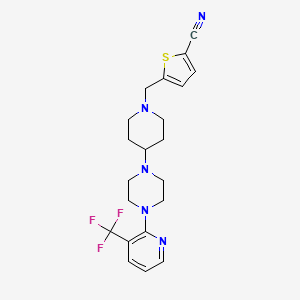

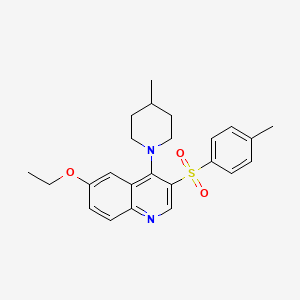

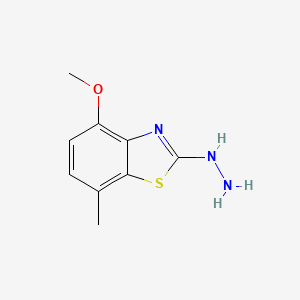

![molecular formula C25H17N5OS2 B2842046 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 671199-14-7](/img/structure/B2842046.png)

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinolin derivatives . It has been studied for its potential in blocking cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . Some of the hybrids in this class have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinolin derivatives involves the design and creation of new anti-proliferative and anti-VEGFR-2 members . The process includes molecular docking studies to investigate the binding modes of the proposed compounds with the DNA active site . A mild, efficient, and operationally simple one-pot synthesis method has been developed .Molecular Structure Analysis

The molecular structure of these compounds is established by NMR and MS analysis . The bioisosteric modification of the triazolophthalazine ring system of L-45 to its bioisosteric triazoloquinazoline while maintaining other essential structural fragments for effective binding with the binding site of PCAF has been reported .Chemical Reactions Analysis

These compounds have shown to intercalate DNA at a decreased IC 50 value . They have also been found to inhibit the proliferation of MCF-7 and HepG2 cell lines . The introduction of certain fragments and reduction of the pyrimidine ring of R- (triazolo [1,5-c]quinazolin-2-ylthio)alcohols were found to promote antimicrobial activity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has explored the synthesis of novel compounds with the triazoloquinoline and benzo[d]thiazole moieties due to their interesting chemical and physical properties. For example, Fathalla (2015) reported the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing methods for linking amino acid derivatives to the triazoloquinoxaline moiety, which may have implications for developing new materials or chemical probes (Fathalla, 2015).

Biological Activities

Several studies have evaluated the biological activities of compounds containing the triazoloquinoline and benzo[d]thiazole structures, indicating their potential as antimicrobial, antifungal, and anticonvulsant agents. For instance, Yurttaş et al. (2020) synthesized novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring and assessed their antimicrobial activity, finding that some compounds exhibited significant activity against various bacteria and fungi (Yurttaş et al., 2020). This suggests potential applications in developing new antimicrobial agents.

Anticonvulsant and Inotropic Effects

Alswah et al. (2013) focused on the anticonvulsant properties of [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, identifying compounds with promising activities in a metrazol-induced convulsion model, which could pave the way for new treatments for epilepsy or related neurological disorders (Alswah et al., 2013).

Antimicrobial and Antifungal Properties

Antypenko et al. (2017) reported on N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, evaluating their antimicrobial activity against a range of bacterial and fungal strains. Their findings highlight the potential of these compounds in treating infections and contribute to the ongoing search for new antimicrobial agents (Antypenko et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N5OS2/c31-23(15-32-25-29-28-22-14-11-16-5-1-3-7-20(16)30(22)25)26-18-12-9-17(10-13-18)24-27-19-6-2-4-8-21(19)33-24/h1-14H,15H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPHKSJXLMDIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

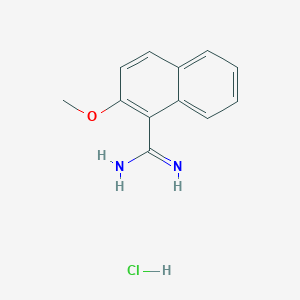

![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)

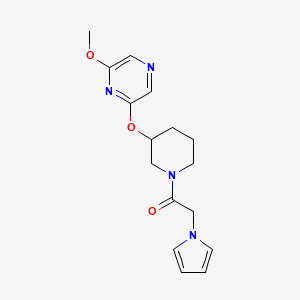

![4-[(E)-2-[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]ethenyl]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841977.png)

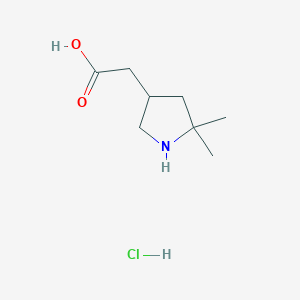

![2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2841982.png)

![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2841985.png)

![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide](/img/structure/B2841986.png)